molecular formula C15H12ClNO3S3 B3628035 5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole

5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole

Cat. No.: B3628035
M. Wt: 385.9 g/mol
InChI Key: LKASYOKMTMKTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring, a furan ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole typically involves the reaction of 5-chloro-2-isothiocyanatobenzonitrile with furan-2-carbohydrazide. This reaction leads to the formation of the desired thiazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while substitution of the chlorine atom can result in various substituted thiazole derivatives.

Scientific Research Applications

5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole is unique due to its combination of a thiazole ring, a furan ring, and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-2-(furan-2-ylmethylsulfanyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S3/c1-10-4-6-12(7-5-10)23(18,19)14-13(16)22-15(17-14)21-9-11-3-2-8-20-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKASYOKMTMKTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole
Reactant of Route 5
5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole
Reactant of Route 6
5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.